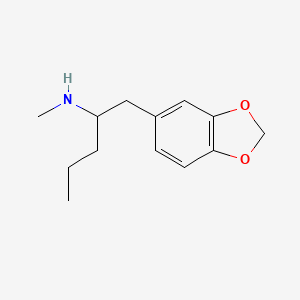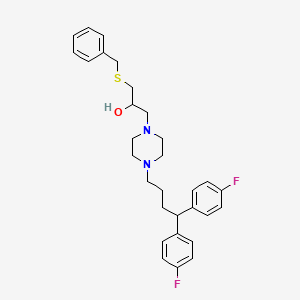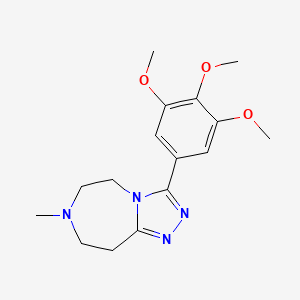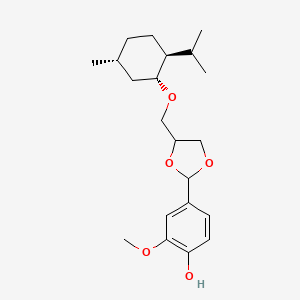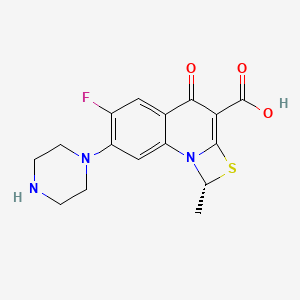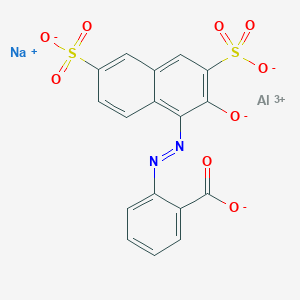
3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide is a complex organophosphorus compound It is characterized by its unique structure, which includes both phosphorus and nitrogen atoms within a cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide typically involves the reaction of appropriate phosphine and amine precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to its phosphine and amine precursors.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and composites.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide involves its interaction with specific molecular targets. The phosphorus and nitrogen atoms within the compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The compound’s structure also allows it to interact with biological molecules, potentially inhibiting or modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide: Similar structure but lacks the dimethyl groups.
3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium dichloride: Similar structure but with different halide ions.
Uniqueness
3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide is unique due to the presence of both dimethyl and tetraphenyl groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85684-42-0 |
|---|---|
Formule moléculaire |
C30H34I2N2P2 |
Poids moléculaire |
738.4 g/mol |
Nom IUPAC |
3,7-dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane-3,7-diium;diiodide |
InChI |
InChI=1S/C30H34N2P2.2HI/c1-33(29-19-11-5-12-20-29)23-31(27-15-7-3-8-16-27)25-34(2,30-21-13-6-14-22-30)26-32(24-33)28-17-9-4-10-18-28;;/h3-22H,23-26H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
ADWRCIVIQMAHGZ-UHFFFAOYSA-L |
SMILES canonique |
C[P+]1(CN(C[P+](CN(C1)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



